molecular formula C15H15NO2 B8716759 N-ethyl-3-hydroxy-N-phenylbenzamide

N-ethyl-3-hydroxy-N-phenylbenzamide

Cat. No.: B8716759
M. Wt: 241.28 g/mol
InChI Key: RDTYVQNKKKYEOU-UHFFFAOYSA-N
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Description

N-ethyl-3-hydroxy-N-phenylbenzamide (CAS: 15788-98-4) is a benzamide derivative featuring an ethyl group and a phenyl group attached to the nitrogen atom, along with a hydroxyl substituent at the 3-position of the benzoyl ring.

Properties

Molecular Formula

C15H15NO2

Molecular Weight

241.28 g/mol

IUPAC Name

N-ethyl-3-hydroxy-N-phenylbenzamide

InChI

InChI=1S/C15H15NO2/c1-2-16(13-8-4-3-5-9-13)15(18)12-7-6-10-14(17)11-12/h3-11,17H,2H2,1H3

InChI Key

RDTYVQNKKKYEOU-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)C2=CC(=CC=C2)O

Origin of Product

United States

Preparation Methods

Reaction Overview

This method utilizes 1,3-diphenylthiourea as a nucleophile to react with substituted benzoyl chlorides. The process involves imino alcohol-amide tautomerism, leading to rearrangement intermediates.

Procedure

  • Reagents : 3-Hydroxybenzoyl chloride (1.2 eq), 1,3-diphenylthiourea (1.0 eq), triethylamine (1.5 eq), tetrahydrofuran (THF).

  • Conditions : Reflux at 70°C for 4 hours.

  • Workup : Purification via column chromatography (ethyl acetate/hexane, 3:2).

Outcomes

  • Yield : 68–84%.

  • Key Observation : Steric hindrance from 1,3-diphenylthiourea ensures selective monoacylation, avoiding over-substitution.

Direct Acylation of N-Ethylaniline

Reaction Overview

Acylation of N-ethylaniline with 3-hydroxybenzoyl chloride under basic conditions forms the target compound in a single step.

Procedure

  • Reagents : 3-Hydroxybenzoyl chloride (1.1 eq), N-ethylaniline (1.0 eq), triethylamine (1.2 eq), dichloromethane (DCM).

  • Conditions : Stir at 0°C for 30 minutes, then room temperature for 12 hours.

  • Workup : Extraction with DCM, followed by silica gel chromatography (petroleum ether/ethyl acetate, 4:1).

Outcomes

  • Yield : 75–90%.

  • Key Observation : Excess triethylamine neutralizes HCl, driving the reaction to completion.

Alkylation of N-Phenyl-3-Hydroxybenzamide

Reaction Overview

Introduction of the ethyl group via alkylation of N-phenyl-3-hydroxybenzamide using ethylating agents.

Procedure

  • Reagents : N-Phenyl-3-hydroxybenzamide (1.0 eq), ethyl iodide (1.5 eq), potassium carbonate (2.0 eq), acetonitrile.

  • Conditions : Microwave irradiation at 80°C for 10 minutes.

  • Workup : Filtration and recrystallization from ethanol.

Outcomes

  • Yield : 48–62%.

  • Key Observation : Microwave conditions reduce reaction time from hours to minutes.

Coupling Reactions Using DIC/HOBt

Reaction Overview

Activation of 3-hydroxybenzoic acid with coupling agents, followed by reaction with N-ethylaniline.

Procedure

  • Reagents : 3-Hydroxybenzoic acid (1.0 eq), N-ethylaniline (1.2 eq), diisopropylcarbodiimide (DIC, 1.5 eq), hydroxybenzotriazole (HOBt, 1.5 eq), DCM.

  • Conditions : Stir at room temperature for 12 hours.

  • Workup : Wash with 0.5 N NaOH, purify via flash chromatography.

Outcomes

  • Yield : 65–73%.

  • Key Observation : HOBt prevents racemization and enhances coupling efficiency.

Reductive Amination

Reaction Overview

Condensation of 3-hydroxybenzaldehyde with N-ethylaniline, followed by reduction to the amide.

Procedure

  • Reagents : 3-Hydroxybenzaldehyde (1.0 eq), N-ethylaniline (1.2 eq), sodium cyanoborohydride (1.5 eq), methanol.

  • Conditions : Stir at room temperature for 24 hours.

  • Workup : Acid-base extraction, recrystallization from methanol/water.

Outcomes

  • Yield : 55–70%.

  • Key Observation : Sodium cyanoborohydride selectively reduces the imine intermediate without affecting the hydroxyl group.

Comparative Analysis of Methods

MethodYield (%)Reaction TimeKey AdvantageLimitation
Nucleophilic Substitution68–844 hoursHigh selectivityRequires toxic thiourea
Direct Acylation75–9012 hoursSingle-step synthesisSensitive to moisture
Alkylation48–6210 minutesRapid under microwaveModerate yields
Coupling (DIC/HOBt)65–7312 hoursHigh purityCostly reagents
Reductive Amination55–7024 hoursMild conditionsMulti-step process

Mechanistic Insights

  • Acylation : Proceeds via nucleophilic attack of the amine on the acyl chloride, forming a tetrahedral intermediate that collapses to release HCl.

  • Alkylation : Involves SN2 displacement of iodide by the deprotonated amide nitrogen.

  • Coupling : DIC activates the carboxylic acid as an O-acylisourea intermediate, which reacts with the amine .

Chemical Reactions Analysis

Types of Reactions: N-ethyl-3-hydroxy-N-phenylbenzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group, resulting in the formation of N-ethyl-3-oxo-N-phenyl-benzamide.

    Reduction: The carbonyl group in the benzamide core can be reduced to form the corresponding amine.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Synthesis and Chemical Properties

N-ethyl-3-hydroxy-N-phenylbenzamide can be synthesized through various methods, including the amidation of corresponding carboxylic acids with amines. The synthesis often involves the use of coupling agents to facilitate the formation of the amide bond. The compound's structure features a hydroxyl group that enhances its solubility and biological activity.

Antiviral Properties

Recent studies have highlighted the antiviral potential of this compound derivatives against various viral strains. For instance, derivatives have shown significant activity against Hepatitis C Virus (HCV) and Enterovirus 71 (EV71).

  • HCV Activity: Some compounds derived from N-phenylbenzamide have demonstrated IC50 values ranging from 0.57 to 7.12 μmol/L against HCV, indicating strong antiviral activity compared to existing treatments .
  • EV71 Activity: Compounds based on this scaffold have also been tested against EV71, with several exhibiting potent activity (IC50 values lower than 5 μmol/L), making them comparable to established antiviral agents like pirodavir .

Structure-Activity Relationships

Research into the structure-activity relationships (SAR) of this compound derivatives has revealed important insights into how modifications can enhance biological activity:

  • Substituent Variations: Modifications at specific positions on the benzene ring have been shown to significantly affect potency against viruses. For example, alkylation at the amino group has enhanced lipophilicity and cellular uptake, leading to improved antiviral efficacy .

Case Studies

Several notable case studies illustrate the practical applications of this compound:

StudyCompound TestedViral TargetIC50 ValueFindings
N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2-hydroxybenzamideHCV0.57 μmol/LSuperior activity compared to IMB-1f and IMB-1g
Various N-substituted phenylbenzamidesEV71<5 μmol/LComparable efficacy to pirodavir
Hydroxylated derivativesHCV & EV710.57–7.12 μmol/LPromising lead compounds for drug development

Mechanism of Action

The mechanism of action of N-ethyl-3-hydroxy-N-phenylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active site residues, while the phenyl group can engage in π-π interactions with aromatic amino acids. These interactions can modulate the activity of the target protein, leading to the desired biological effect .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares N-ethyl-3-hydroxy-N-phenylbenzamide with structurally related benzamides:

Compound Name Substituents Molecular Formula Key Functional Groups Applications/Properties Reference
This compound N-ethyl, N-phenyl, 3-hydroxy C₁₅H₁₅NO₂ Hydroxyl, amide R&D use (exact applications unspecified)
N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide N-(2-hydroxy-tert-butyl), 3-methyl C₁₂H₁₇NO₂ Hydroxyl, amide, methyl Metal-catalyzed C–H bond functionalization (N,O-bidentate directing group)
N-(3-methylphenyl)-3-nitrobenzamide N-(3-methylphenyl), 3-nitro C₁₄H₁₂N₂O₃ Nitro, amide, methyl Potential electrophilic reactivity due to nitro group
3-Chloro-N-phenylbenzamide 3-chloro, N-phenyl C₁₃H₁₀ClNO Chloro, amide Crystal structure studied (monoclinic P2₁/c)
3-fluoro-N-hydroxy-N-phenylbenzamide 3-fluoro, N-hydroxy, N-phenyl C₁₃H₁₀FNO₂ Fluoro, hydroxamic acid Studied for coordination chemistry

Physicochemical and Reactivity Comparisons

  • Hydrogen Bonding and Solubility: The hydroxyl group in this compound enhances hydrogen-bonding capability compared to non-polar substituents (e.g., methyl in or chloro in ). This may improve aqueous solubility relative to nitro or chloro analogs .
  • Steric Hindrance : The N-ethyl and N-phenyl groups in the target compound introduce steric bulk, which may reduce reactivity in nucleophilic reactions compared to smaller substituents (e.g., tert-butyl in ).

Q & A

Q. What are the standard synthetic routes for N-ethyl-3-hydroxy-N-phenylbenzamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves a two-step process: (1) activation of 3-hydroxybenzoic acid via conversion to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride [(ClCO)₂O] under anhydrous conditions, followed by (2) reaction with N-ethylaniline in the presence of a base (e.g., triethylamine) to form the amide bond . Optimization includes monitoring reaction temperature (0–5°C for acid chloride formation, room temperature for amidation) and solvent selection (e.g., dichloromethane or THF). Scale-up may employ continuous flow reactors to enhance yield and purity .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the ethyl group (δ ~1.2 ppm for CH₃, δ ~3.4 ppm for CH₂), the hydroxy group (broad peak at δ ~5–6 ppm), and aromatic protons (δ ~6.8–7.6 ppm). 2D NMR (COSY, HSQC) resolves overlapping signals .
  • IR Spectroscopy : Key stretches include the amide C=O (~1650 cm⁻¹), O–H (~3200–3500 cm⁻¹), and aromatic C–H (~3000–3100 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion [M+H]⁺ and fragmentation patterns .

Advanced Research Questions

Q. How can crystallographic software like SHELXL resolve structural ambiguities in benzamide derivatives?

  • Methodological Answer : SHELXL refines crystal structures using least-squares minimization against X-ray diffraction data. For this compound:
  • Hydrogen Bonding : Define restraints for O–H···O/N interactions using DFIX and DANG instructions to model hydrogen bonding networks .
  • Disorder Handling : Use PART and SUMP commands to model disordered ethyl or phenyl groups. Validate with R-factor convergence (<5%) .
  • Validation Tools : Check geometric outliers (e.g., bond lengths, angles) with CCDC Mercury or PLATON .

Q. How do substituents on the benzamide core influence hydrogen bonding patterns, and how can this be analyzed?

  • Methodological Answer : Substituents like hydroxy or ethyl groups alter electron density and steric effects, modulating hydrogen-bond donor/acceptor capacity. Methodologies include:
  • Graph Set Analysis : Classify H-bond motifs (e.g., chains, rings) using Etter’s rules. For example, the hydroxy group may form a D(2,1) motif with adjacent amide carbonyls .
  • Thermal Ellipsoid Plots : Use ORTEP-3 to visualize anisotropic displacement parameters, identifying flexible regions (e.g., ethyl groups) that may disrupt packing .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., % contribution of O–H···O vs. C–H···π) via CrystalExplorer .

Q. When encountering contradictory spectroscopic data (e.g., NMR vs. XRD), what systematic approaches validate the molecular structure?

  • Methodological Answer :
  • Cross-Validation : Compare XRD-derived bond lengths/angles with DFT-optimized geometries (e.g., Gaussian09 at B3LYP/6-31G* level). Discrepancies >0.05 Å suggest experimental artifacts .
  • Dynamic NMR : Resolve conformational exchange (e.g., ethyl group rotation) by variable-temperature ¹H NMR. Line-shape analysis calculates activation energy barriers .
  • Synchrotron XRD : High-resolution data (<0.8 Å) resolves electron density ambiguities, particularly for disordered substituents .

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